molecular formula C17H15N3O3 B2946635 N-(2,6-Dioxopiperidin-3-yl)-5-phenylpyridine-2-carboxamide CAS No. 2137482-44-9

N-(2,6-Dioxopiperidin-3-yl)-5-phenylpyridine-2-carboxamide

Cat. No.: B2946635
CAS No.: 2137482-44-9
M. Wt: 309.325
InChI Key: LBNRINAYNPIUKK-UHFFFAOYSA-N
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Description

N-(2,6-Dioxopiperidin-3-yl)-5-phenylpyridine-2-carboxamide is a compound of significant interest in the field of medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dioxopiperidin-3-yl)-5-phenylpyridine-2-carboxamide typically involves several steps, including substitution, click reaction, and addition reaction . One common method involves the use of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a starting material . The reaction conditions often require specific reagents and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and automated synthesis platforms to optimize reaction conditions and minimize waste .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dioxopiperidin-3-yl)-5-phenylpyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reaction conditions may vary depending on the desired product, but they generally involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs .

Mechanism of Action

The mechanism of action of N-(2,6-Dioxopiperidin-3-yl)-5-phenylpyridine-2-carboxamide involves its interaction with specific molecular targets, such as proteins involved in disease pathways. The compound can modulate the activity of these proteins, leading to therapeutic effects. For example, it may inhibit the activity of enzymes or disrupt protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-Dioxopiperidin-3-yl)-5-phenylpyridine-2-carboxamide is unique due to its specific chemical structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable compound for the development of targeted therapies and advanced materials .

Properties

IUPAC Name

N-(2,6-dioxopiperidin-3-yl)-5-phenylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c21-15-9-8-14(17(23)20-15)19-16(22)13-7-6-12(10-18-13)11-4-2-1-3-5-11/h1-7,10,14H,8-9H2,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNRINAYNPIUKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1NC(=O)C2=NC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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